
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide is a chemical compound known for its applications in various scientific fields. It is related to Tolterodine, a muscarinic receptor antagonist, and is often used in research settings .
Preparation Methods
The synthesis of 2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide involves several steps. One common method includes the reaction of 2-methoxy-5-methylphenylacetic acid with isopropylamine under specific conditions to form the desired amide. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide is widely used in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in studies related to receptor binding and signal transduction.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of muscarinic receptor antagonism.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide involves its interaction with muscarinic receptors. By binding to these receptors, it inhibits their activity, leading to various physiological effects. The molecular targets include specific subtypes of muscarinic receptors, and the pathways involved are related to signal transduction and neurotransmitter release .
Comparison with Similar Compounds
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide can be compared with other similar compounds, such as:
Tolterodine: Both compounds are muscarinic receptor antagonists, but this compound has unique structural features that may influence its binding affinity and selectivity.
2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenylbenzenepropanamine: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-3-phenyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22) |
InChI Key |
RVLZASYGBPIYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


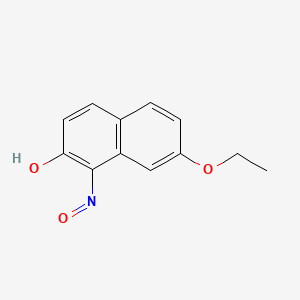

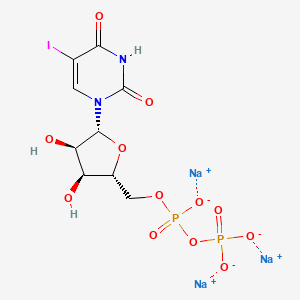

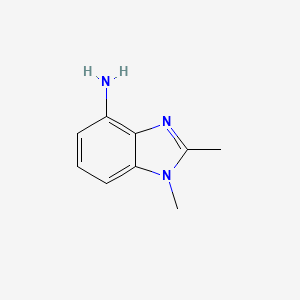
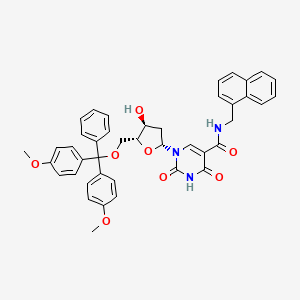

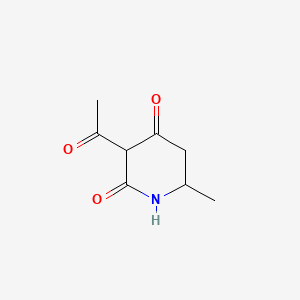
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)
![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)
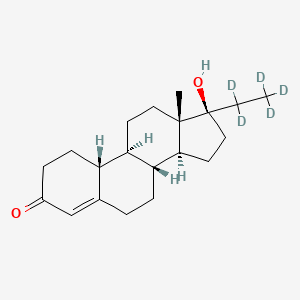

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
